5-Chloro-6-methylnicotinonitrile
Description
Significance of the Nicotinonitrile Core in Organic and Medicinal Chemistry
The nicotinonitrile, or 3-cyanopyridine (B1664610), framework is a cornerstone in the development of new chemical entities. ekb.egresearchgate.net This structural motif is present in numerous naturally occurring compounds, such as nicotinic acid and nicotinamide (B372718), which are vital to metabolic processes. ekb.egresearchgate.net In the realm of synthetic chemistry, the nicotinonitrile core serves as a versatile scaffold for creating a diverse array of molecules with a broad spectrum of biological activities. ekb.egresearchgate.netnih.gov
Derivatives of nicotinonitrile have been investigated for their potential as antioxidant, anti-inflammatory, antiproliferative, and antibacterial agents. ekb.egresearchgate.net Notably, several commercially available drugs, including bosutinib, milrinone, and neratinib, feature the nicotinonitrile structure, highlighting its importance in pharmaceutical development. ekb.egresearchgate.netekb.eg The ability to functionalize the pyridine (B92270) ring at various positions allows for the fine-tuning of a compound's properties, making nicotinonitrile derivatives attractive candidates for drug discovery programs. nih.gov For instance, researchers have synthesized nicotinonitrile hybrids that exhibit anticancer properties by targeting specific enzymes like tyrosine kinase and survivin. ekb.egnih.gov
Overview of Halogenated Pyridines in Advanced Chemical Research
Halogenated pyridines are indispensable building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.netchemrxiv.org The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a multitude of chemical reactions, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. nih.govchemrxiv.org This versatility allows chemists to construct complex molecular architectures and to perform late-stage functionalization of drug candidates, a crucial step in optimizing their biological activity. nih.govresearchgate.net
The regioselective halogenation of pyridines, particularly at the 3-position, has been a long-standing challenge in synthetic chemistry. nih.govchemrxiv.org However, recent advancements have led to the development of novel methods that allow for the controlled introduction of halogens at specific positions on the pyridine ring. nih.govchemrxiv.org These methods often employ specialized reagents or catalytic systems to achieve high selectivity and yields. researchgate.netchemrxiv.orgyoutube.com The ability to selectively introduce halogens is critical for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. chemrxiv.org
Academic Research Landscape of 5-Chloro-6-methylnicotinonitrile
While extensive research exists on the broader classes of nicotinonitriles and halogenated pyridines, the academic focus specifically on this compound is more niche. The compound is recognized as a valuable intermediate in organic synthesis. For example, its structural isomer, 2,6-dichloro-4-methylnicotinonitrile (B1293653), has been used in regioselective nucleophilic substitution reactions. researchgate.net The presence of the chloro, methyl, and cyano groups on the pyridine ring of this compound offers multiple sites for chemical modification, making it a potentially useful starting material for the synthesis of more complex heterocyclic systems.
Publicly available information indicates its molecular formula as C7H5ClN2 and a molecular weight of 152.58 g/mol . nih.govuni.lu It is also identified by its CAS number 66909-33-9. nih.gov While detailed reaction schemes and specific applications in medicinal chemistry for this exact compound are not extensively documented in readily accessible literature, its structural components suggest its potential utility in the synthesis of novel compounds with biological activity, similar to other substituted nicotinonitriles. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-7(8)2-6(3-9)4-10-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBGMWQLXAALOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-Chloro-6-methylnicotinonitrile
The synthesis of this compound can be achieved through various chemical strategies, primarily involving the construction of the pyridine (B92270) ring followed by specific functionalization reactions.
Halogenation and Cyano-Functionalization Strategies
A common approach to synthesizing nicotinonitriles involves the dehydration of the corresponding nicotinamide (B372718). For instance, nicotinamide can be converted to nicotinonitrile by heating with phosphorus pentoxide. orgsyn.org Another method involves the reaction of 3-bromopyridine (B30812) with cuprous cyanide. orgsyn.org The introduction of the chloro and methyl groups at specific positions to form this compound often involves multi-step syntheses starting from simpler pyridine precursors. One documented synthesis involves the treatment of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with sodium methoxide (B1231860) in methanol, which results in a mixture of 6-chloro-2-methoxy-4-methylnicotinonitrile (B3254716) and 2-chloro-6-methoxy-4-methylnicotinonitrile. chemicalbook.com
The following table summarizes a specific synthetic route to a related compound, 2-chloro-5-methylpyridine, which highlights typical reaction steps in pyridine chemistry.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or phosgene, trichlorobenzene, 80-130°C | 2-chloro-5-methylpyridine | google.com |
Multi-component Reaction Approaches for Nicotinonitrile Scaffolds
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. acsgcipr.org These reactions are highly valued in green chemistry for their ability to reduce waste and simplify synthetic procedures. acsgcipr.org The synthesis of nicotinonitrile scaffolds can be achieved through MCRs, often involving the condensation of an aldehyde, a ketone, an active methylene (B1212753) nitrile, and an ammonium (B1175870) salt. mdpi.com For example, a four-component reaction of 5-substitutedthiophene-2-carbaldehyde, ethyl 2-cyanoacetate, acetone, and ammonium acetate (B1210297) in refluxing ethanol (B145695) can yield thienyl-containing pyridone derivatives, which can be further chlorinated to nicotinonitriles. mdpi.com
MCRs are advantageous due to their high convergence, which minimizes the number of synthetic steps and purification procedures, often leading to the precipitation of the desired product. acsgcipr.org
Synthesis of Complex Derivatives Incorporating the this compound Moiety
The this compound core is a valuable scaffold for the synthesis of more elaborate chemical structures through various chemical transformations.
Preparation of Thienyl-Substituted Nicotinonitrile Analogues
The synthesis of thienyl-substituted nicotinonitrile analogues often begins with a multi-component reaction to form a pyridone intermediate. This intermediate is then chlorinated to produce the corresponding 2-chloronicotinonitrile derivative. For instance, 4-(5-substitutedthiophen-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized via a four-component reaction and subsequently chlorinated with phosphorus oxychloride to yield 2-chloro-4-(5-chlorothiophen-2-yl)-6-methylnicotinonitrile. mdpi.com
| Reactants | Reagents and Conditions | Product | Reference |
| 5-substitutedthiophene-2-carbaldehyde, ethyl 2-cyanoacetate, acetone, ammonium acetate | Ethanol, reflux | 4-(5-Substitutedthiophen-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | mdpi.com |
| 4-(5-Substitutedthiophen-2-yl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Phosphorus oxychloride, reflux | 2-Chloro-4-(5-chlorothiophen-2-yl)-6-methylnicotinonitrile | mdpi.com |
Derivatization to Pyrimidin-4-amine Structures
The chloro group in chloro-substituted pyridines and related heterocycles is susceptible to nucleophilic substitution, providing a route to various derivatives. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo amination with aniline (B41778) derivatives in water, promoted by a small amount of hydrochloric acid, to yield the corresponding N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines. nih.gov This method is also applicable to other fused pyrimidines like 4-chlorothieno[2,3-d]pyrimidine (B15048) and 6-chloropurine. nih.gov The reaction conditions are generally mild, and the use of water as a solvent offers a greener alternative to organic solvents. nih.gov
| Substrate | Nucleophile | Conditions | Product | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | 0.1 equiv. HCl, water | N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | nih.gov |
| 4-Chlorothieno[2,3-d]pyrimidine | Aniline | Water, 80°C | N-phenylthieno[2,3-d]pyrimidin-4-amine | nih.gov |
| 6-Chloropurine | Aniline | 0.1 equiv. HCl, water | N-phenyl-7H-purin-6-amine | nih.gov |
Synthesis of Pyrazolopyridine and Thienopyridine Systems
The versatile reactivity of the nicotinonitrile scaffold allows for its use in the construction of fused heterocyclic systems such as pyrazolopyridines and thienopyridines. For instance, novel 5-chloro-pyrazole derivatives have been synthesized, and their structures confirmed by various spectroscopic methods. rsc.orgrsc.org
Thienopyridine derivatives can be synthesized through several routes. One common method involves the reaction of a 2-chloropyridine (B119429) derivative containing a cyano group with a sulfur-containing reagent. researchgate.net For example, the reaction of 2-chloro-3-cyanopyridines with thioglycolic acid derivatives can lead to the formation of the thieno[2,3-b]pyridine (B153569) ring system. researchgate.net Another approach involves the reaction of 6,7-dihydrothieno[3,2-c]pyridine (B124271) derivatives with 1,3-dipoles, such as nitrile oxides or nitrile imines, to generate novel fused heterocycles. researchgate.net
Formation of Spiro[indole-3,4′-pyridine] Derivatives
The synthesis of spiro[indole-3,4′-pyridine] derivatives represents a significant application of multicomponent reactions in heterocyclic chemistry. These complex structures, which are of interest for their potential biological activities, can be constructed efficiently using a one-pot, three-component reaction. researchgate.net A key example involves the reaction of an isatin (B1672199), malononitrile, and 2-amino-6-chloronicotinonitrile. This reaction proceeds through a tandem Knoevenagel-Thorpe-Ziegler condensation, cyclization, and subsequent rearrangement to afford the spiro[indole-3,4′-pyridine] scaffold. The utilization of this compound in similar synthetic strategies could potentially lead to novel spirocyclic compounds with varied substitution patterns. The versatility of this approach allows for the generation of a library of spiro compounds by varying the substituents on the isatin and other reactants. researchgate.net
Synthesis of Pyrido[1,2-a]scbt.comd-nb.infomit.edutriazine-7,9-dicarbonitriles
The synthesis of fused heterocyclic systems such as pyrido[1,2-a] scbt.comd-nb.infomit.edutriazine-7,9-dicarbonitriles can be achieved through the reaction of appropriate pyridine precursors. While direct synthesis from this compound is not explicitly detailed in the provided context, related structures like pyrido[2,1-c] scbt.comd-nb.infomdpi.comtriazines have been synthesized from 2-hydrazinonicotinonitrile (B1598358) derivatives. nih.gov These syntheses often involve the reaction of a hydrazino-substituted pyridine with various reagents, leading to the formation of the fused triazine ring system. nih.gov The methodologies employed in these syntheses could potentially be adapted for this compound, likely requiring an initial conversion to a corresponding hydrazino derivative.
Advanced Synthetic Techniques in this compound Research
Utilization of 5-Chloroisatin (B99725) as a Building Block in Heterocyclic Synthesis
5-Chloroisatin, or 5-chloro-1H-indole-2,3-dione, is a versatile reagent used in the synthesis of various heterocyclic compounds, including Schiff bases and spirocyclic molecules. scbt.com Its reaction with different amines and other nucleophiles provides a straightforward route to a diverse range of nitrogen-containing heterocycles. For example, the reaction of 5-chloroisatin with aminothiazoles can lead to the formation of spiro[indole-3,2'-thiazolo[3,2-b] scbt.comd-nb.infomdpi.comtriazine] derivatives. The reactivity of the ketone and lactam carbonyl groups in 5-chloroisatin allows for a wide array of chemical transformations, making it a valuable starting material in medicinal and materials chemistry. scbt.com
Reaction Chemistry of this compound Derivatives
Nucleophilic Substitution Reactions and Regioselectivity
The chlorine atom in this compound and its derivatives is susceptible to nucleophilic substitution, a common and versatile reaction in pyridine chemistry. nih.govmdpi.com The regioselectivity of these reactions is influenced by the electronic effects of the substituents on the pyridine ring, particularly the electron-withdrawing cyano group and the nitrogen atom within the ring. nih.gov In many cases, nucleophilic aromatic substitution (SNAr) reactions on chloro-substituted pyridines proceed with high regioselectivity. mdpi.comresearcher.life For instance, in 2,4-dichloroquinazoline (B46505) systems, nucleophilic attack preferentially occurs at the 4-position due to electronic factors. mdpi.com Similarly, in other chloro-substituted nitrogen heterocycles, the position of substitution can be predicted and controlled based on the electronic properties of the ring and the nature of the nucleophile. nih.govrsc.org
The reaction of this compound with various nucleophiles, such as amines, alkoxides, and thiols, can lead to a range of functionalized pyridine derivatives. The precise outcome of these reactions in terms of which position is substituted (if multiple reactive sites exist) is a key aspect of their study. nih.gov
Cyclization and Annulation Processes
The presence of reactive functional groups—a chloro substituent, a nitrile group, and a methyl group on the pyridine core—renders this compound a versatile precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. While specific examples for this exact molecule are not extensively documented, the reactivity of related 2-chloro-3-cyanopyridines provides a strong basis for predicting its behavior.
Cyclocondensation reactions are a common strategy for constructing fused rings. For instance, 3-aryl-2-benzylidene-3-oxopropanenitriles react with acetyl aromatic derivatives in the presence of ammonium acetate to yield highly substituted pyridines. grafiati.com This suggests that the nitrile group of this compound could participate in similar condensations. Furthermore, the on-surface dimerization of aryl nitriles on a gold surface to form complex polycyclic aromatic structures highlights the potential of the nitrile functionality in forming new carbon-carbon and carbon-nitrogen bonds under specific catalytic conditions. rsc.org
Intramolecular cyclization is another plausible pathway for forming bicyclic and polycyclic systems. Studies on o-bromophenyl-substituted pyrrolylpyridinium salts have shown that free-radical induced intramolecular arylation can lead to the formation of new fused rings. beilstein-journals.org Similarly, oxidative nucleophilic aromatic substitution has been employed for the intramolecular cyclization of phenols bearing prenyl groups, creating bicyclic skeletons. rsc.org These methodologies suggest that with appropriate derivatization, the methyl group or the aromatic ring of this compound could be engaged in intramolecular cyclization events.
The following table outlines potential cyclization reactions based on the reactivity of analogous compounds.
| Reaction Type | Reactant(s) | Potential Product |
| Cyclocondensation | This compound, Acetyl derivative, Ammonium acetate | Fused pyridopyrimidine derivative |
| Intramolecular Arylation | A derivatized form of this compound with a tethered aryl halide | Fused dihydropyridine (B1217469) derivative |
| Oxidative Cyclization | A derivatized form of this compound with a tethered nucleophile | Bicyclic ether or related fused system |
Functional Group Interconversions and Modifications
The chloro and nitrile functionalities of this compound are amenable to a variety of interconversions, allowing for the introduction of diverse chemical entities. The chloro group, positioned at an electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution.
A notable example of this is the synthesis of 2-chloro-3-cyanopyridine (B134404) from 3-cyanopyridine (B1664610) N-oxide using a chlorinating agent like phosphorus oxychloride. patsnap.comgoogle.com This transformation underscores the reactivity of the pyridine ring towards chlorination. In a related context, the synthesis of chloropyridines from aminopyridines via diazotization offers another route to introduce a chloro substituent. tpu.ru
The displacement of the chloro group by nucleophiles is a key reaction. For instance, 2-chloropyridines react with various nucleophiles to afford substituted pyridines. wikipedia.org A specific example is the synthesis of 6-Chloro-2-methoxy-4-methylnicotinonitrile from 2,6-dichloro-4-methylnicotinonitrile by treatment with sodium methoxide, where one of the chloro groups is selectively replaced by a methoxy (B1213986) group. This highlights the potential for selective functionalization of polychlorinated pyridines.
The nitrile group can also undergo various transformations. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, thus providing a gateway to a range of other derivatives.
The following table summarizes key functional group interconversions.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 3-Cyanopyridine N-oxide | POCl₃ | 2-Chloro-3-cyanopyridine | Chlorination |
| 2,6-Dichloro-4-methylnicotinonitrile | Sodium methoxide | 6-Chloro-2-methoxy-4-methylnicotinonitrile | Nucleophilic Aromatic Substitution |
| 2-Chloropyridine | Phenylacetonitrile, Base | 2-(Phenyl(pyridin-2-yl)methyl)pyridine | Nucleophilic Substitution |
| Aminopyridine | Diazotization reagents, HCl | Chloropyridine | Sandmeyer-type reaction |
Tautomerism and Isomeric Conversions
Theoretical investigations into the tautomerism of 2- and 4-pyridones (hydroxypyridines) have shown that the position of the tautomeric equilibrium is influenced by substituent effects and the polarity of the medium. nih.gov For instance, electron-withdrawing groups like chloro and nitro can modulate the equilibrium between lactam and lactim forms. nih.gov Similarly, computational studies on pyridinethiones indicate that the thione form is generally more stable than the corresponding thiol tautomer in the monomeric state. nih.gov
In the case of this compound, the primary form is the one depicted. However, it is conceivable that under certain conditions, prototropic tautomerism involving the methyl group could occur, leading to an exocyclic methylene isomer, although this is likely to be a minor contributor. The presence of multiple nitrogen atoms and the possibility of proton migration in related heterocyclic systems, such as in a database of commercially available screening samples, highlight the importance of considering tautomeric forms. nih.gov
Computational studies using methods like Density Functional Theory (DFT) are powerful tools to predict the relative stabilities of different tautomers in the gas phase and in various solvents. orientjchem.orgresearchgate.netresearchgate.net Such studies on analogous substituted pyridines suggest that the aromaticity of the pyridine ring plays a crucial role in determining the dominant tautomeric form. nih.gov
Staudinger Reactions and Azidopyridine Transformations
The chloro substituent in this compound can serve as a handle for the introduction of an azide (B81097) group, which can then undergo further transformations, most notably the Staudinger reaction. The conversion of a chloropyridine to an azidopyridine is typically achieved through nucleophilic substitution with an azide salt, such as sodium azide.
Once formed, the corresponding 5-azido-6-methylnicotinonitrile would be a versatile intermediate. The Staudinger reaction, which involves the reaction of an organic azide with a phosphine (B1218219) (e.g., triphenylphosphine) to form an iminophosphorane, is a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org The intermediate iminophosphorane can be hydrolyzed to yield the primary amine and a phosphine oxide. wikipedia.org This two-step process, known as the Staudinger reduction, would convert 5-azido-6-methylnicotinonitrile to 5-amino-6-methylnicotinonitrile.
The Staudinger reaction is particularly useful when other reducible functional groups are present in the molecule. The reaction of electron-deficient aromatic azides, such as 2,6-dichlorophenyl azide, with triarylphosphines proceeds rapidly to form stable aza-ylides. rsc.org This suggests that the electron-withdrawing nature of the nitrile and the pyridine ring in 5-azido-6-methylnicotinonitrile would facilitate the Staudinger reaction.
The synthesis of 2-amino-6-chloropyridine (B103851) has been achieved through the reduction of 2-azido-6-chloropyridine, demonstrating the viability of the azide intermediate route. psu.edu The Staudinger ligation, a modification of the Staudinger reaction, allows for the formation of an amide bond and is a powerful tool in chemical biology, further highlighting the synthetic potential of azidopyridine derivatives. wikipedia.org
The following table outlines the key steps in the transformation of this compound via an azide intermediate.
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| This compound | Sodium azide | 5-Azido-6-methylnicotinonitrile | Nucleophilic Aromatic Substitution |
| 5-Azido-6-methylnicotinonitrile | Triphenylphosphine | 5-(Triphenylphosphoranylideneamino)-6-methylnicotinonitrile | Staudinger Reaction |
| 5-(Triphenylphosphoranylideneamino)-6-methylnicotinonitrile | H₂O | 5-Amino-6-methylnicotinonitrile | Hydrolysis (Staudinger Reduction) |
Spectroscopic and Structural Characterization of 5 Chloro 6 Methylnicotinonitrile and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. nih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-chloro-6-methylnicotinonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.
The pyridyl protons' chemical shifts are influenced by the electron-withdrawing effects of the nitrile and chloro substituents, as well as the electron-donating methyl group. For a related compound, 2-chloro-6-methylpyridine-3-carbonitrile, the aromatic protons appear in the region of δ 7.0-8.0 ppm. nih.gov Similarly, for this compound, the two aromatic protons are expected to resonate in this downfield region. The methyl protons, being attached to the pyridine (B92270) ring, would typically appear as a singlet in the range of δ 2.0-3.0 ppm.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | Doublet, Doublet |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.
The carbon atom of the nitrile group (C≡N) is typically observed in the range of δ 115-125 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm), with the carbons directly attached to the chloro and nitrile groups being significantly influenced. For instance, in chlorobenzene, the carbon atom bearing the chlorine atom resonates at approximately 134.3 ppm. docbrown.info A study on methyl 2-chloro-6-methyl pyridine-4-carboxylate reported simulated ¹³C NMR chemical shifts for the pyridine ring carbons in the range of approximately δ 123-162 ppm. nih.gov The methyl carbon is expected to appear in the upfield region, typically around δ 15-25 ppm.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Nitrile (C≡N) | 115 - 125 |
| Aromatic C-Cl | 130 - 145 |
| Aromatic C-CN | 105 - 115 |
| Aromatic C-H | 120 - 140 |
| Aromatic C-CH₃ | 150 - 165 |
| Aromatic C | 145 - 160 |
Note: These are estimated ranges based on data from analogous compounds. docbrown.infonih.gov
Vibrational Spectroscopy for Molecular Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.
For this compound, the FTIR spectrum is expected to show a sharp and strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. The C-Cl stretching vibration usually appears in the region of 600-800 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group will also be present. Studies on related compounds like 2-chloro-6-methyl benzonitrile (B105546) and 2-chloro-6-methyl pyridine have reported similar characteristic vibrational frequencies. researchgate.netorientjchem.org
Table 3: Expected FTIR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Methyl C-H Stretch | 2850 - 3000 | Medium |
| Nitrile C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
Note: These are typical frequency ranges for the respective functional groups. researchgate.netorientjchem.org
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of this compound, the nitrile (C≡N) stretch is also expected to be a prominent feature, often appearing as a strong, sharp band. The symmetric breathing vibrations of the pyridine ring are typically strong in the Raman spectrum. The C-Cl stretch may also be observed. For 2-chloro-6-methyl benzonitrile, the FT-Raman spectrum has been used to identify and assign various vibrational modes. researchgate.net
Table 4: Expected FT-Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Nitrile C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Pyridine Ring Breathing | 980 - 1050 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium |
Note: The intensities in Raman spectroscopy are dependent on the change in polarizability during the vibration. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) offers the significant advantage of providing highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.com This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS can confirm its elemental composition of C7H5ClN2. The high resolving power of HRMS instruments, such as the Orbitrap, enables the confident identification of unknown impurities and metabolites by providing mass accuracy in the low ppm range. mdpi.com
The general workflow for impurity analysis using HRMS involves:
Full-scan analysis to detect all ionizable compounds in a sample.
Accurate mass measurement to propose potential elemental compositions for each detected ion.
Tandem mass spectrometry (MS/MS) to induce fragmentation of selected ions, providing structural information.
Database searching and spectral interpretation to identify the compounds based on their accurate mass and fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, making it a common choice for nicotinonitrile derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
ESI-MS is often coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis. pnrjournal.com In the context of this compound and its analogues, ESI-MS can be used to generate protonated molecules [M+H]+ or other adducts, which are then analyzed by the mass spectrometer. For instance, in the analysis of related compounds, ESI-MS has been used to identify protonated molecular ions and their characteristic fragmentation patterns. mdpi.com
The following table summarizes predicted mass spectrometry data for 6-chloro-5-methylnicotinonitrile, an isomer of the target compound.
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]+ | 153.02141 | 126.4 |
| [M+Na]+ | 175.00335 | 139.0 |
| [M-H]- | 151.00685 | 128.8 |
| [M+NH4]+ | 170.04795 | 145.5 |
| [M+K]+ | 190.97729 | 134.8 |
| Data sourced from PubChemLite for 6-chloro-5-methylnicotinonitrile, an isomer of this compound. uni.lu |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
For an analogue of this compound, 5-chloro-6′-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3′-bipyridin]-1′-ium 4-methylbenzenesulfonate, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group C2/c. researchgate.net The crystal structure was solved and refined to provide accurate atomic coordinates and displacement parameters. researchgate.net The process typically involves growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in an X-ray beam. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic structure can be determined. mdpi.com
The following table presents crystallographic data for an analogue of this compound.
| Parameter | Value |
| Compound Name | 5-chloro-6′-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3′-bipyridin]-1′-ium 4-methylbenzenesulfonate |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 36.911(9) |
| b (Å) | 9.931(2) |
| c (Å) | 14.795(3) |
| β (°) ** | 112.32(3) |
| V (ų) ** | 5017(2) |
| Z | 8 |
| T (K) | 293 |
| Data sourced from a 2023 study on a bipyridine derivative. researchgate.net |
Advanced Spectroscopic Coupling Techniques (e.g., LC-MS, UPLC)
The coupling of liquid chromatography (LC) with mass spectrometry (MS) is a powerful technique for the analysis of complex mixtures. pnrjournal.com Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with a mass spectrometer, LC-MS and UPLC-MS systems provide both retention time and mass-to-charge ratio data, enabling the confident identification and quantification of individual components in a mixture. pnrjournal.com
These techniques are widely used for impurity profiling, metabolite identification, and stability testing of pharmaceutical compounds and other chemical products. For instance, an LC-MS/MS method was developed to detect and quantify two impurities of ranolazine, demonstrating good linearity, precision, and accuracy at low detection limits. pnrjournal.com The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification of target analytes.
In the context of this compound and its analogues, LC-MS and UPLC would be instrumental in:
Separating the target compound from starting materials, by-products, and degradation products.
Identifying unknown impurities through their mass spectra and fragmentation patterns.
Quantifying the levels of known impurities with high sensitivity and specificity.
The development of a robust LC-MS method would involve optimizing the chromatographic conditions (e.g., column, mobile phase, gradient) and the mass spectrometer parameters (e.g., ionization mode, collision energy) to achieve the desired separation and detection performance. mdpi.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as optimized geometry, electronic distribution, and vibrational spectra.
Geometry Optimization and Electronic Structure Analysis
No published studies were found that performed geometry optimization or electronic structure analysis on 5-Chloro-6-methylnicotinonitrile using DFT methods. Such a study would typically involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. Furthermore, analysis of the electronic structure would provide insights into the distribution of electron density and the molecular orbitals.
Vibrational Frequency Predictions and Spectral Correlations
There are no available research findings on the prediction of vibrational frequencies for this compound through DFT calculations. This type of analysis is used to predict the infrared and Raman spectra of a molecule, which can then be correlated with experimentally obtained spectra to confirm the molecular structure and assign vibrational modes to specific functional groups.
Quantum Chemical Methods
Quantum chemical methods provide a theoretical framework for understanding chemical bonding and reactivity at the atomic and molecular levels.
Restricted Hartree-Fock (RHF) Calculations
A search of the scientific literature did not yield any studies that have employed Restricted Hartree-Fock (RHF) calculations to investigate this compound. The Hartree-Fock method is a fundamental ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
No data from computational analyses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound could be located in the public domain. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. The literature search did not uncover any NBO analysis performed on this compound. Such an analysis would provide a detailed picture of the Lewis-like bonding structure and the delocalization of electron density within the molecule.
Computational Studies on Tautomerism and Conformational Landscape
The arrangement of atoms and the three-dimensional shape of a molecule are fundamental to its chemical behavior. For this compound, computational methods can predict the most stable tautomeric forms and analyze its conformational flexibility.
The conformational landscape of this compound is primarily determined by the rotation of the methyl group and any potential, though likely minor, out-of-plane distortions of the pyridine (B92270) ring. The planarity of the pyridine ring is generally maintained, as seen in the crystal structure of the related compound 6-Methylnicotinic acid, where the non-hydrogen atoms are nearly coplanar. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface associated with the rotation of the methyl group. By calculating the energy at different dihedral angles, a rotational energy profile can be constructed, revealing the most stable conformations and the energy barriers between them. For this compound, the primary rotational conformers would involve different orientations of the methyl group's hydrogen atoms relative to the pyridine ring. Steric hindrance between the methyl group and the adjacent chloro and cyano substituents would be a key factor in determining the preferred conformation.
A hypothetical conformational analysis would likely investigate the dihedral angle defined by the C5-C6-C(methyl)-H atoms. The energy minima would correspond to staggered conformations where the methyl hydrogens are positioned to minimize steric clash with the adjacent ring substituents.
Table 1: Illustrative Conformational Analysis Data for a Substituted Pyridine
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 3.5 |
| 60 | 0.0 |
| 120 | 3.5 |
| 180 | 0.0 |
| 240 | 3.5 |
| 300 | 0.0 |
This table is illustrative and based on general principles of conformational analysis for substituted aromatic rings. The values are not specific to this compound and serve to demonstrate the type of data generated from computational studies.
Predictive Modeling for Chemical Reactivity
Predictive modeling of chemical reactivity is a cornerstone of modern chemical research, enabling the anticipation of a molecule's behavior in chemical reactions. For this compound, computational models can predict sites of electrophilic and nucleophilic attack, reaction mechanisms, and potential metabolic pathways.
Quantum mechanics-based methods, particularly DFT, are widely used to calculate various molecular properties that serve as reactivity descriptors. nih.gov These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of electrostatic potential (ESP). nih.gov A lower HOMO-LUMO gap generally suggests higher reactivity. nih.gov The ESP map can visualize electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atom of the pyridine ring and the cyano group would be expected to be electron-rich regions, while the carbon atoms bonded to the electronegative chlorine and nitrogen atoms would be more electron-poor.
Machine learning and quantitative structure-activity relationship (QSAR) models offer another avenue for predicting chemical reactivity. nih.gov These models use a combination of quantum mechanical and cheminformatic descriptors to build predictive algorithms, often trained on experimental data from related compounds. nih.gov For instance, the reactivity of various nitrogen-containing heterocyclic compounds in metabolic processes has been successfully modeled using such approaches. optibrium.com
In the context of this compound, a predictive model could be developed to forecast its reactivity towards a specific class of reagents or its potential as an inhibitor for a particular enzyme. acs.org This would involve calculating a range of descriptors for this compound and a set of related molecules with known reactivity, and then using statistical methods to establish a correlation.
Table 2: Illustrative Quantum Chemical Descriptors for Reactivity Prediction
| Descriptor | Calculated Value (Illustrative) | Implication for Reactivity |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher stability. |
| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule. |
This table contains illustrative data for a hypothetical substituted nicotinonitrile and is not based on actual calculations for this compound. The values serve to exemplify the type of data used in predictive modeling.
Biological Activities and Medicinal Chemistry Applications
Antimicrobial and Antifungal Potentials
No specific research data was found detailing the antimicrobial or antifungal properties of 5-Chloro-6-methylnicotinonitrile.
Antibacterial Activity Studies
A review of published scientific literature did not yield any studies specifically investigating the antibacterial activity of this compound. Therefore, no data on its efficacy against bacterial strains is available.
Antifungal Activity Investigations
There are no available studies in the searched scientific literature that focus on the antifungal activity of this compound. While derivatives of other chloro-substituted nitrogen heterocycles have been assessed for antifungal properties, this specific compound has not been the subject of such investigations in the available literature. mdpi.comresearchgate.netnih.gov
Anti-biofilm Efficacy
Specific research on the anti-biofilm efficacy of this compound is not found in the current body of scientific literature. The potential for a compound to interfere with biofilm formation is a specialized area of study, and this particular molecule has not been documented in such a context.
Anticancer Research and Antitumor Activity
There is no specific information available in the reviewed literature regarding the evaluation of this compound in anticancer or antitumor research.
Epidermal Growth Factor Receptor (EGFR) Inhibition Studies
A search of scientific and medicinal chemistry databases did not return any results for studies on the inhibition of the Epidermal Growth Factor Receptor (EGFR) by this compound. While EGFR is a known target in cancer therapy, this compound is not documented as an inhibitor. nih.govnih.gov
Carbonic Anhydrase (CA) Inhibition
No studies were identified that investigate the potential for this compound to act as an inhibitor of Carbonic Anhydrase (CA) isoforms. The inhibition of CA is a therapeutic strategy for various conditions, but this compound has not been explored for this activity in the available literature. nih.govmedchemexpress.comnih.gov
Antiviral and Anti-HIV Activities
There is currently no publicly available research data specifically identifying this compound or its direct derivatives as possessing antiviral or anti-HIV properties.
Investigations into the development of Non-Nucleosidic Reverse Transcriptase Inhibitors (NNRTIs) have not specifically implicated this compound as a key scaffold or intermediate in published studies.
Anti-inflammatory and Analgesic Properties
While direct studies on the anti-inflammatory or analgesic properties of this compound are not available, its use as a precursor in the synthesis of molecules with potential applications in these areas has been noted. For instance, it has been used in the creation of Farnesoid X Receptor (FXR) modulating compounds. google.comgoogleapis.com The modulation of FXR has been linked to anti-inflammatory effects, particularly in the context of liver diseases such as Non-Alcoholic Steatohepatitis (NASH). googleapis.com Furthermore, patents for M4 muscarinic acetylcholine (B1216132) receptor modulators, which utilize this nitrile in their synthesis, mention the potential treatment of pain among a list of neurological and psychiatric disorders. googleapis.com
Enzyme Inhibition Profiling
This compound serves as a key reactant in the synthesis of compounds designed to modulate specific enzyme and receptor activity. Its utility has been prominently cited in the development of Farnesoid X Receptor (FXR) modulators. google.comgoogleapis.comgoogle.com FXR is a nuclear receptor activated by bile acids that plays a critical role in regulating the expression of genes involved in bile acid homeostasis. google.comgoogle.com The resulting compounds, synthesized using this compound, are investigated for their potential to treat metabolic and liver-related disorders such as cholestasis, liver fibrosis, and Non-Alcoholic Steatohepatitis (NASH). googleapis.comgoogle.com
| Target | Therapeutic Area | Role of this compound | Patent References |
| Farnesoid X Receptor (FXR) | Liver Diseases (NASH, Fibrosis, Cholestasis) | Starting material for the synthesis of FXR modulating compounds. | google.com, google.com, googleapis.com, google.com |
| Glucagon (B607659) Receptor | Type 2 Diabetes | Starting material for the synthesis of glucagon receptor antagonists. | google.com |
| M4 Muscarinic Acetylcholine Receptor | Neurological and Psychiatric Disorders | Starting material for the synthesis of M4 positive allosteric modulators (PAMs). | googleapis.com |
Neurological Activity Investigations (e.g., Antiparkinsonism)
The compound is a documented precursor in the synthesis of novel heteroarylpiperidine ether compounds that act as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. googleapis.com These M4 PAMs are under investigation for the treatment of various neurological and psychiatric disorders. googleapis.com The rationale stems from the role of M4 receptors in the central nervous system, where their activation may offer antipsychotic and pro-cognitive effects. googleapis.com Conditions targeted by these investigations include Alzheimer's disease and schizophrenia. googleapis.com The development of selective M4 modulators represents a strategic approach to harness the therapeutic potential of the muscarinic system while avoiding the side effects associated with less selective agonists. googleapis.com
Hypoglycemic Effects in Diabetes Models
This compound has been utilized as a starting material in the synthesis of glucagon receptor modulators. google.com The glucagon receptor, primarily expressed in the liver, is a key component in glucose homeostasis. google.com Antagonism of this receptor is a therapeutic strategy aimed at lowering blood glucose levels by reducing hepatic glucose production. google.com The development of small molecule antagonists derived from intermediates like this compound is a promising area of research for new treatments for Type 2 diabetes (NIDDM). google.com
Agrochemical Applications
There is no information available in the reviewed scientific literature or patents regarding the use of this compound in agrochemical applications.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) studies are a fundamental part of medicinal and agricultural chemistry, aiming to understand how a molecule's chemical structure relates to its biological effect. researchgate.net By making systematic modifications to a lead compound, researchers can identify the chemical groups (pharmacophores) responsible for its activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate physicochemical properties of molecules with their biological activity, enabling the prediction of potency for new compounds. ekb.eg
No specific SAR or QSAR studies for this compound have been published in the scientific literature. Such studies would be essential to understand how the chloro and methyl groups on the pyridine (B92270) ring influence its biological interactions, but this research has not been made publicly available.
Elucidation of Mechanisms of Action at the Molecular Level
Determining a compound's mechanism of action involves identifying the specific biochemical pathways or molecular targets (such as enzymes or receptors) through which it exerts its biological effect. mdpi.com For related nicotinonitrile derivatives, mechanisms can involve the inhibition of specific enzymes like kinases or interference with the synthesis of essential cellular components. ekb.egmdpi.com
No research dedicated to elucidating the specific molecular mechanism of action for this compound has been found in public scientific databases. As a result, its molecular targets and the pathways it may affect are currently unknown.
Other Academic Applications and Research Areas
Applications in Materials Science
Non-linear Optical (NLO) Properties of Nicotinonitrile Derivatives
Nicotinonitrile derivatives are a class of organic compounds that have garnered significant interest for their potential in materials science, particularly for their non-linear optical (NLO) properties. researchgate.net NLO materials are crucial for a variety of advanced technological applications, including optical data storage, telecommunications, and optical switching. nih.govyoutube.com The NLO response in these organic molecules typically stems from their molecular architecture, which often facilitates intramolecular charge transfer, a key requirement for second-order NLO activity. wikipedia.org
The fundamental principle behind NLO phenomena is the material's nonlinear response in polarization when subjected to a strong electric field, such as that from a high-intensity laser. wikipedia.org This can lead to effects like second-harmonic generation, where the material emits light at double the frequency of the incident light. youtube.com Substituted pyridine (B92270) derivatives, including cyanopyridines (a category that includes nicotinonitriles), are recognized for their potential as NLO materials. researchgate.net Research into nicotinonitrile derivatives has shown that their NLO properties can be fine-tuned by altering the substituent groups on the pyridine ring, which influences the molecule's electron-donating and accepting characteristics. researchgate.net
| Compound | First Hyperpolarizability (β) in 10-30 esu |
|---|---|
| 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 45 |
| 2-amino-4-(4-methylphenyl)-6-phenylnicotinonitrile | 40 |
| 2-amino-4,6-diphenylnicotinonitrile | 35 |
This table presents data on related nicotinonitrile derivatives to illustrate the structure-property relationships relevant to the potential NLO applications of 5-Chloro-6-methylnicotinonitrile.
Corrosion Inhibition Studies (based on related heterocyclic compounds)
Heterocyclic compounds that contain nitrogen, oxygen, or sulfur atoms have been extensively studied as effective corrosion inhibitors for metals and alloys in various corrosive environments, particularly in acidic solutions. aspur.rstandfonline.com The efficacy of these organic molecules lies in their ability to adsorb onto the metal surface, creating a protective barrier that shields the metal from corrosive agents. aspur.rsekb.eg This adsorption is facilitated by the presence of heteroatoms (like the nitrogen atoms in the pyridine ring of nicotinonitrile), which have lone pairs of electrons that can interact with the vacant d-orbitals of metals like iron. tandfonline.com
The following table presents data on the corrosion inhibition efficiency of related heterocyclic compounds on steel in an acidic medium, suggesting the potential of this compound for similar applications.
| Inhibitor (Related Heterocyclic Compound) | Concentration (M) | Inhibition Efficiency (%) | Metal | Corrosive Medium |
|---|---|---|---|---|
| 1-[(5-mercapto-1H-1,2,4-triazole-3-yl) diazenyl] naphthalene-2-ol | - | 85 | Carbon Steel | 1M HCl |
| A triazole derivative | 10-3 | 96.6 | Mild Steel | - |
This table showcases the corrosion inhibition efficiency of related heterocyclic compounds, suggesting the potential of this compound for similar applications. tandfonline.com
Use in Proteomics Research (e.g., Mass Spectrometry applications)
Mass spectrometry (MS) is an indispensable analytical technique in proteomics, used for protein identification, characterization, peptide sequencing, and the identification of post-translational modifications. thermofisher.com The chemical properties of molecules can be exploited to enhance their detection and analysis by mass spectrometry. While direct proteomics applications of this compound are not widely documented, its chemical structure contains functionalities relevant to MS-based research.
The fragmentation patterns of nicotinic acid derivatives under mass spectrometry have been studied, revealing that the breakdown often involves the pyridine ring and its substituents. kfnl.gov.sa For instance, esters and amides of nicotinic acid frequently produce a nicotinyl cation (mass 106) as a major fragment. kfnl.gov.sa Understanding these fragmentation pathways is crucial for the structural elucidation of new, related compounds. Electrospray ionization mass spectrometry (ESI-MS) has been used effectively to study the fragmentation of nicotine (B1678760) and its related compounds, showing that modifications to the ring systems significantly affect the fragmentation patterns. nih.gov
The functional groups on this compound, such as the nitrile (-CN) group, could potentially be used in proteomics research. For example, nitrile groups can be targets for chemical derivatization to improve the ionization efficiency of peptides or to introduce tags for selective analysis in complex mixtures. Although this is a general strategy in proteomics, it highlights a potential avenue for the application of nicotinonitrile-containing compounds.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to 5-Chloro-6-methylnicotinonitrile is a primary area for future research. While specific synthetic pathways for this exact isomer are not extensively documented, general methodologies for the synthesis of substituted nicotinonitriles can provide a foundation for future work. Research in this area would likely focus on:
Catalytic Cross-Coupling Reactions: Exploration of palladium, nickel, or copper-catalyzed cross-coupling reactions could provide efficient methods for the introduction of the chloro and methyl groups onto the pyridine (B92270) ring.
Late-Stage Functionalization: Development of methods for the direct and selective chlorination or methylation of a pre-existing nicotinonitrile scaffold would be highly valuable for improving synthetic efficiency.
Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds.
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The biological activities of this compound have not been extensively characterized. Future research should aim to identify its potential biological targets and explore its therapeutic relevance in various diseases. The nicotinonitrile scaffold is present in a number of biologically active compounds, suggesting that this molecule could also exhibit interesting pharmacological properties. Key areas for investigation include:
Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core. Screening of this compound against a panel of kinases could uncover potential anticancer or anti-inflammatory activities.
Ion Channel Modulation: Substituted pyridines are known to interact with various ion channels. Electrophysiological studies could reveal if this compound modulates the activity of specific channels, with potential applications in neurological or cardiovascular disorders.
Enzyme Inhibition: The electrophilic nature of the nitrile group and the specific substitution pattern on the pyridine ring could make it an inhibitor of various enzymes. Broad enzymatic screening could identify novel targets.
Advanced Computational Design and Prediction for Rational Drug Discovery
Computational chemistry and molecular modeling can play a crucial role in guiding the future development of this compound-based compounds. These methods can help to prioritize synthetic efforts and provide insights into the potential biological activities of this molecule. Future computational studies could include:
Target Prediction: In silico target prediction algorithms can be used to generate hypotheses about the potential biological targets of this compound based on its structural and physicochemical properties.
Molecular Docking: Once potential targets are identified, molecular docking studies can be employed to predict the binding mode and affinity of this compound to the target protein. This can provide a structural basis for its activity and guide the design of more potent analogs.
ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives, helping to identify candidates with favorable drug-like properties.
Integration with High-Throughput Screening and Combinatorial Chemistry
To accelerate the discovery of biologically active derivatives of this compound, its synthesis could be integrated with high-throughput screening (HTS) and combinatorial chemistry approaches.
Library Synthesis: The development of a robust and versatile synthetic route to the this compound scaffold would enable the creation of a library of related compounds with diverse substituents.
High-Throughput Screening: This library could then be screened against a wide range of biological targets using HTS assays to rapidly identify hit compounds with desired activities. This approach has been successful in identifying novel inhibitors for various targets, including the general control nonrepressed protein 5 (GCN5). ambeed.com
Structure-Activity Relationship (SAR) Studies: The data from HTS can be used to establish SAR, which can guide the further optimization of hit compounds to improve their potency and selectivity.
Green Chemistry Approaches in the Synthesis of this compound Compounds
The principles of green chemistry should be a central consideration in the development of synthetic methods for this compound and its derivatives. The goal is to minimize the environmental impact of the chemical synthesis process. Future research in this area should focus on:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents.
Catalytic Methods: Employing catalytic methods, as mentioned earlier, can reduce the amount of waste generated compared to stoichiometric reactions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Energy Efficiency: Developing synthetic procedures that can be carried out at ambient temperature and pressure to reduce energy consumption.
While specific research on the green synthesis of this compound is not yet prevalent, the broader field of green chemistry offers a wealth of strategies that can be applied.
Chemical Compound Information
| Compound Name |
| This compound |
| 6-Chloro-5-methylnicotinonitrile |
| GCN5 |
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256835-28-5 | bldpharm.comangelpharmatech.comlookchem.com |
| Molecular Formula | C7H5ClN2 | bldpharm.comangelpharmatech.com |
| Molecular Weight | 152.58 g/mol | angelpharmatech.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and reaction conditions for preparing 5-Chloro-6-methylnicotinonitrile?
- Methodological Answer : A common approach involves palladium-catalyzed cyanation reactions. For structurally similar nitriles (e.g., 6-Amino-5-methoxynicotinonitrile), zinc cyanide and a palladium catalyst in anhydrous N,N-dimethylformamide (DMF) under nitrogen are used. Optimized conditions include controlled temperature (80–100°C) and reaction times (12–24 hours) to achieve high yields (>70%) and purity. Post-synthesis purification via column chromatography or recrystallization is critical. Characterization should include NMR (¹H/¹³C), HPLC for purity, and mass spectrometry .
- Safety Note : Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 filters) and full-body PPE to mitigate exposure risks .
Q. How should researchers handle stability and reactivity challenges during storage and experimental use?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or decomposition. Avoid incompatible materials like strong oxidizing agents. Monitor for decomposition products (e.g., chlorinated byproducts) using FT-IR or GC-MS. Stability testing under accelerated conditions (e.g., 40°C/75% humidity) can predict shelf-life .
Q. What analytical techniques are most effective for characterizing this compound and verifying purity?
- Methodological Answer :
- Structural Confirmation : ¹H NMR (chemical shifts for chloro and methyl groups at δ 2.5–3.0 ppm and δ 7.5–8.5 ppm, respectively) and ¹³C NMR (nitrile carbon ~110–120 ppm).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Elemental Analysis : Verify C, H, N, Cl content to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields or undesired byproducts in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., nickel or copper complexes) to reduce palladium-related costs.
- Solvent Optimization : Replace DMF with dimethylacetamide (DMA) or ionic liquids to enhance solubility and reduce side reactions.
- Kinetic Studies : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify intermediates .
Q. What strategies are recommended for resolving conflicting toxicity data across studies?
- Methodological Answer :
- Toxicogenomic Profiling : Conduct Ames tests or micronucleus assays to assess mutagenicity, referencing IARC/ACGIH classifications for structural analogs (e.g., 2-Amino-6-methylnicotinonitrile, which shows carcinogenicity at >0.1% concentrations).
- Dose-Response Analysis : Use in vitro cell viability assays (e.g., MTT) to establish LD50 values and compare with literature data. Adjust safety protocols if discrepancies exceed 20% .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Train models using PubChem data for nicotinonitrile analogs to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity.
- Docking Studies : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays .
Q. What experimental designs are suitable for investigating the environmental fate of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (λ = 300–400 nm) in aqueous solutions and analyze degradation products via LC-MS.
- Soil Sorption Tests : Use batch equilibrium methods with varying soil pH and organic matter content to measure adsorption coefficients (Kd) .
Methodological Notes for Research Reporting
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) to enable replication. Use standardized IUPAC nomenclature and PubChem identifiers (e.g., CID:334852 for analogs) .
- Conflict Resolution : Address data contradictions by cross-referencing regulatory databases (e.g., ECHA, GESTIS) and conducting orthogonal validation experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
